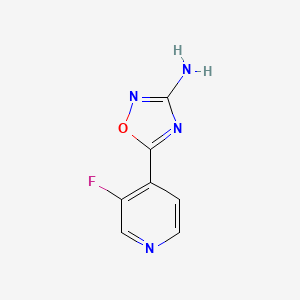

5-(3-Fluoropyridin-4-yl)-1,2,4-oxadiazol-3-amine

Description

Properties

IUPAC Name |

5-(3-fluoropyridin-4-yl)-1,2,4-oxadiazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN4O/c8-5-3-10-2-1-4(5)6-11-7(9)12-13-6/h1-3H,(H2,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBJUGODSOSAZJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C2=NC(=NO2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-(3-Fluoropyridin-4-yl)-1,2,4-oxadiazol-3-amine: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, a proposed synthetic pathway, and potential applications of the novel heterocyclic compound, 5-(3-Fluoropyridin-4-yl)-1,2,4-oxadiazol-3-amine. This molecule integrates two key pharmacophores: the fluoropyridine motif, known to enhance metabolic stability and binding affinity in drug candidates, and the 1,2,4-oxadiazole ring, a versatile bioisostere for amide and ester groups with a wide range of biological activities.[1][2] This document is intended to serve as a foundational resource for researchers in medicinal chemistry and drug discovery, offering insights into its synthesis, potential physicochemical and spectral characteristics, and exploring its prospective therapeutic relevance.

Introduction: The Rationale for a Fluoropyridine-Substituted 1,2,4-Oxadiazole

The strategic incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to modulate physicochemical and pharmacokinetic properties.[3][4] The 3-fluoropyridine scaffold, in particular, can influence pKa, lipophilicity, and metabolic stability, making it an attractive component for novel therapeutic agents.[3] The 1,2,4-oxadiazole ring is a five-membered heterocycle recognized for its ability to act as a bioisosteric replacement for amide and ester functionalities, often leading to improved oral bioavailability and metabolic profiles.[1][5] The 3-amino substitution on the 1,2,4-oxadiazole ring provides a crucial vector for further chemical modification and can participate in key hydrogen bonding interactions with biological targets.[6]

The combination of these two moieties in This compound (Figure 1) presents a compelling scaffold for the development of new chemical entities with potential applications in a range of therapeutic areas.

Figure 1: Chemical Structure of this compound

Caption: Structure of this compound.

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of the target compound.

Step 1: Synthesis of 3-Fluoropyridine-4-carboxamidoxime

The initial and crucial step is the conversion of a nitrile to an amidoxime.

Protocol:

-

Dissolution: 3-Fluoropyridine-4-carbonitrile is dissolved in a suitable protic solvent, such as ethanol or methanol.

-

Addition of Reagents: An aqueous solution of hydroxylamine hydrochloride and a base (e.g., triethylamine or sodium carbonate) are added to the solution. The base is essential to neutralize the HCl salt of hydroxylamine.

-

Reaction: The mixture is typically heated to reflux and stirred for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[7]

-

Work-up and Isolation: Upon completion, the solvent is removed under reduced pressure. The resulting residue is then triturated with water to precipitate the amidoxime, which can be collected by filtration and dried.

Step 2: Cyclization to form this compound

The formation of the 3-amino-1,2,4-oxadiazole ring can be achieved through the reaction of the amidoxime with cyanogen bromide.

Protocol:

-

Suspension: The synthesized 3-fluoropyridine-4-carboxamidoxime is suspended in a suitable solvent, such as a mixture of water and a water-miscible organic solvent like ethanol or dioxane.

-

Addition of Cyanogen Bromide: A solution of cyanogen bromide in the same solvent system is added dropwise to the suspension at room temperature.

-

pH Adjustment: The reaction mixture is maintained at a slightly basic pH through the addition of a base like sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction.

-

Reaction and Isolation: The reaction is stirred at room temperature until completion (monitored by TLC). The product, being sparingly soluble, often precipitates out of the reaction mixture and can be isolated by filtration, followed by washing with water and a suitable organic solvent to remove impurities.

Physicochemical and Spectroscopic Properties (Predicted)

As no experimental data is currently available for this specific compound, the following properties are predicted based on its structural features and data from analogous compounds.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C7H5FN4O | - |

| Molecular Weight | 180.14 g/mol | - |

| CAS Number | 1490982-51-8 | [8] |

| Appearance | White to off-white crystalline solid | Typical for small, aromatic heterocyclic compounds. |

| Melting Point | 150 - 250 °C | The presence of aromatic rings and the amino group allows for strong intermolecular interactions (hydrogen bonding and π-stacking), suggesting a relatively high melting point. Similar 3-amino-1,2,4-oxadiazole derivatives often exhibit melting points in this range.[9] |

| Solubility | Sparingly soluble in water; soluble in polar aprotic solvents (DMSO, DMF) and possibly in hot alcohols. | The polar amino and oxadiazole groups would contribute to some water solubility, while the aromatic rings would limit it. Solubility in organic solvents is expected.[10] |

| pKa | The pyridine nitrogen will be basic, with a predicted pKa around 2-3. The amino group will be weakly basic. | The electron-withdrawing fluorine atom and the oxadiazole ring will decrease the basicity of the pyridine nitrogen compared to pyridine itself. |

Predicted Spectroscopic Data

-

¹H NMR (in DMSO-d₆):

-

A singlet for the -NH₂ protons (broad, ~6.5-7.5 ppm).

-

Signals for the three protons on the pyridine ring. Due to the fluorine substitution, complex splitting patterns (doublets and triplets of doublets) are expected in the aromatic region (δ 7.5-9.0 ppm).

-

-

¹³C NMR (in DMSO-d₆):

-

Signals for the two carbons of the 1,2,4-oxadiazole ring are expected at approximately 168 ppm (C3-NH₂) and 165 ppm (C5).[11]

-

Signals for the five carbons of the fluoropyridine ring, with the carbon attached to the fluorine exhibiting a large one-bond C-F coupling constant.

-

-

Mass Spectrometry (ESI+):

-

Expected [M+H]⁺ peak at m/z 181.05.

-

Potential Biological and Pharmacological Relevance

The structural motifs present in this compound suggest several potential areas of pharmacological interest.

-

Antimicrobial Activity: 3-Amino-1,2,4-oxadiazole derivatives have been reported to possess antimicrobial properties against a range of pathogens.[6]

-

Anti-inflammatory and Analgesic Effects: Various 1,2,4-oxadiazole-containing compounds have demonstrated anti-inflammatory and analgesic activities.[4]

-

Anticancer Potential: The 1,2,4-oxadiazole scaffold is present in several compounds investigated for their anticancer properties.[7]

-

Kinase Inhibition: Fluoropyridine moieties are common in kinase inhibitors, where the fluorine atom can enhance binding affinity and selectivity.

The combination of these features makes this compound a promising starting point for lead optimization in various drug discovery programs.

Conclusion

This compound represents a novel and synthetically accessible heterocyclic scaffold with significant potential for applications in medicinal chemistry. This guide has outlined a plausible synthetic route, predicted key physicochemical and spectroscopic properties, and highlighted potential areas of pharmacological relevance. Further experimental investigation is warranted to fully characterize this compound and explore its therapeutic potential.

References

- Gadebusch, H. H., Breuer, H., Miraglia, G., Basch, H. I., & Semar, R. (1969). Antimicrobial activity of 3-substituted 5-amino-1,2,4-oxadiazoles. Antimicrobial Agents and Chemotherapy, 9(3), 280–283.

- Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. BMC Chemistry, 15(1), 37. (2021).

- Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 28(6), 2603. (2023).

- Troubleshooting low yields in the cyclization to form the 1,2,4-oxadiazole ring. Benchchem.

- Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates. ACS Omega, 5(31), 19741–19746. (2020).

- Synthesis method of 3-fluorine-4-aminopyridine.

- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Applied Sciences, 12(8), 3756. (2022).

- A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 11(2), 130-133. (2006).

- Convenient synthesis and biological profile of 5-amino-substituted 1,2,4-oxadiazole derivatives. European Journal of Medicinal Chemistry, 45(12), 5635-5645. (2010).

- Heterocyclic 1, 3, 4-Oxadiazole Compounds with Diverse Biological Activities - A Comprehensive Review.

- Synthesis and biological activity of 5-substituted-2-amino-1,3,4-oxadiazole derivatives. Journal of Chemical and Pharmaceutical Research, 7(3), 1149-1157. (2015).

- Amidoximes and their Cyclized Analogue Oxadiazoles as New Frontiers in Chemical Biology: Mini Review. Letters in Drug Design & Discovery. (2024).

- Room-temperature cyclization of O–acylamidoximes under TBAF catalysis.

- A simple synthetic route to methyl 3-fluoropyridine-4-carboxylate by nucleophilic arom

- A simple synthetic route to methyl 3-fluoropyridine-4-carboxylate by nucleophilic aromatic substitution. Molecules, 11(2), 130-133. (2006).

- Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Current Organic Synthesis, 21(1), 2-25. (2024).

- New Synthesis of 3-Fluoropyridine Derivatives.

- 3-fluoropyridines, process for their preparation, and their use in liquid-crystal mixtures.

- Detailed experimental procedure for the synthesis of 4-fluoropyridine. Senshu University Institute of Natural Sciences Report, 49, 63-70. (2018).

- Physical-chemical properties of 5-(3-fluorophenyl)-4-amino-1,2,4-triazole-3-thiol s-derivatives. Journal of Pharmaceutical, Biological and Chemical Sciences, 10(1), 1-10. (2019).

- This compound. BLDpharm.

- Synthesis, Therapeutic Potential, Quantum Studies and Molecular Properties of Amino Acid Fused 1,3,4-Oxadiazole Derivatives as a.

- Recent Advancement in Synthesis and Bioactivities of 1,3,4-Oxadiazole. Current Organic Chemistry, 27(1), 3-21. (2023).

- 13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Química Nova, 12(3), 221-223. (1989).

- 1 H and 13 C NMR characterization of 1,3,4-oxadiazole derivatives.

- An experimental and Theoretical Study of Reaction Mechanism between Nitriles and Hydroxylamine.

- 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. Molecules, 29(19), 4529. (2024).

- Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal.

- Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. The Royal Society of Chemistry.

- Studying Of Physico-Chemical Properties Of 5-(2-,3-Fluorophenyl)-4-((Aryl-, Geteryl) Yliden) Amino-1,2,4-Triazole-3-Thiols And Any Of Their Retrievalproducts.

Sources

- 1. Convenient synthesis and biological profile of 5-amino-substituted 1,2,4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. CN101863829A - Synthesis method of 3-fluorine-4-aminopyridine - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Antimicrobial activity of 3-substituted 5-amino-1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1490982-51-8|this compound|BLD Pharm [bldpharm.com]

- 9. 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Methodological & Application

High-throughput screening assays for 1,2,4-oxadiazole libraries

Application Note: High-Throughput Screening of 1,2,4-Oxadiazole Libraries

Strategic Rationale: The 1,2,4-Oxadiazole Advantage

In modern drug discovery, the 1,2,4-oxadiazole ring is a "privileged scaffold," primarily valued for its ability to act as a hydrolytically stable bioisostere for esters and amides. This substitution significantly improves the metabolic half-life of peptidomimetic drugs while retaining the hydrogen-bonding geometry required for binding to proteases, kinases, and GPCRs.

However, screening these libraries presents unique challenges. 1,2,4-oxadiazoles often possess high lipophilicity, leading to solubility issues and "false positive" results driven by colloidal aggregation rather than specific binding.

This guide details a Fluorescence Polarization (FP) workflow designed specifically for this scaffold. Unlike intensity-based assays, FP is ratiometric, making it more resistant to the minor solubility precipitates and fluorescence fluctuations common in oxadiazole libraries.

Library Preparation & Quality Control

Before biological interrogation, the chemical library must undergo rigorous QC to prevent "garbage-in, garbage-out" scenarios.

Pre-Screening QC Protocol:

-

Solubility Profiling: 1,2,4-oxadiazoles are often stored in 100% DMSO. Perform a nephelometry check by diluting a subset of the library (n=50) to 20 µM in the assay buffer.

-

Pass Criteria: < 10% increase in light scattering compared to buffer blank.

-

-

Purity Threshold: Minimum 90% purity by LC-MS. Impurities in oxadiazole synthesis (e.g., unreacted amidoximes) are highly reactive and can covalently modify enzyme targets, causing irreversible false positives.

Core Protocol: Competitive Fluorescence Polarization Assay

Target Class: Protease (e.g., Cathepsin, SARS-CoV-2 Mpro) or Protein-Protein Interaction (PPI). Principle: A small, fluorescently labeled peptide tracer binds to the protein, resulting in slow rotation and high polarization (mP) . If a library compound (1,2,4-oxadiazole) displaces the tracer, the free tracer rotates rapidly, resulting in low polarization .

A. Reagents & Instrumentation

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 1 mM DTT, 0.01% Triton X-100 .

-

Note: Triton X-100 is mandatory for oxadiazole screens to disrupt promiscuous colloidal aggregates.

-

-

Tracer: Fluorescein-labeled peptide (Kd determined previously).

-

Protein: Purified target protein (Concentration = Kd of the Tracer).

-

Plate: Black 384-well low-volume non-binding surface (NBS) plates (e.g., Corning 4514).

-

Reader: Multi-mode plate reader with FP module (Ex 485nm / Em 535nm).

B. Step-by-Step Workflow

Step 1: Compound Dispensing (The Source)

-

Use an acoustic liquid handler (e.g., Echo 650) to dispense 20 nL of library compounds (10 mM stock) into assay wells.

-

Final Screening Concentration: 10 µM.

-

DMSO Control: Dispense 20 nL of 100% DMSO into columns 1 and 2 (High Signal Controls).

-

Inhibitor Control: Dispense 20 nL of a known inhibitor (10 mM) into columns 23 and 24 (Low Signal Controls).

Step 2: Protein Addition

-

Dispense 10 µL of Protein Solution (2x concentration) into all wells except Column 24 (Blank/Free Tracer Control).

-

Dispense 10 µL of Assay Buffer into Column 24.

-

Incubation 1: 15 minutes at Room Temperature (RT) to allow compound-protein association.

Step 3: Tracer Addition

-

Dispense 10 µL of Tracer Solution (2x concentration) into all wells .

-

Incubation 2: 30–60 minutes at RT (protected from light).

Step 4: Detection

-

Gain Adjustment: Calibrate the "Free Tracer" wells (Column 24) to 20–30 mP.

The Self-Validating System (Data Analysis)

This protocol relies on statistical checkpoints embedded in every plate. If these criteria are not met, the data is automatically rejected.

Checkpoint 1: Z-Factor Calculation

Calculate the Z-factor (

- : Standard Deviation[6][7]

- : Mean Signal (mP)

-

Validation Rule:

- : Pass . The separation band is sufficient for hit calling.

- : Warning . Inspect pipetting errors or reagent degradation.

- : Fail . Reject plate.

Checkpoint 2: Hit Selection & Triage

-

Primary Hit Cutoff: Compounds showing

inhibition (reduction in mP) relative to the High Control. -

Interference Check: Review Total Fluorescence Intensity (FLint) for all hits.

-

Logic: If a compound has normal mP but massive FLint (>200% of control), it is an auto-fluorescent false positive. Discard.

-

Logic: If a compound has low mP but very low FLint (<50% of control), it is a "Quencher" (inner filter effect). Discard.

-

Visualization of Workflow & Logic

The following diagram illustrates the decision logic for the screening campaign, ensuring only high-quality chemical matter progresses.

Figure 1: Logical flow for HTS of 1,2,4-oxadiazole libraries, incorporating statistical validation (Z-factor) and artifact triage (Intensity check).

Troubleshooting Table

| Issue | Observation | Root Cause | Corrective Action |

| Low Z-Factor (<0.5) | High variability in controls. | Pipetting error or tracer degradation. | Recalibrate liquid handler; prepare fresh tracer; check DMSO tolerance of protein. |

| Drifting Signal | mP values change across the plate over time. | Temperature instability or evaporation. | Seal plates during incubation; allow reagents to equilibrate to RT before use. |

| High Hit Rate (>5%) | Too many active compounds. | Aggregation-based promiscuity. | Increase Triton X-100 concentration to 0.05%; re-screen. |

| "Sticky" Compounds | High mP in "Free Tracer" control wells. | Compound binding to the tracer itself. | Run a counter-screen with tracer only (no protein). |

References

-

Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. Link

-

Chawla, G. (2018).[8] 1,2,4-Oxadiazole as a Privileged Scaffold for Anti-inflammatory and Analgesic Activities: A Review. Mini-Reviews in Medicinal Chemistry. Link

-

National Center for Advancing Translational Sciences (NCATS). (2012). Fluorescence Polarization Assays. Assay Guidance Manual. Link

-

Sacco, M. D., et al. (2020). A Novel Fluorescence Polarization Binding Assay for the Main Protease (Mpro) of SARS-CoV-2.[5] ACS Omega. Link

-

Inglese, J., et al. (2007). High-throughput screening assays for the identification of chemical probes. Nature Chemical Biology. Link

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. moleculardevices.com [moleculardevices.com]

- 4. Fluorescence Polarization-Based High-Throughput Screening Assay for Inhibitors Targeting Cathepsin L - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. rna.uzh.ch [rna.uzh.ch]

- 7. bellbrooklabs.com [bellbrooklabs.com]

- 8. 1,2,4-Oxadiazole as a Privileged Scaffold for Anti-inflammatory and Analgesic Activities: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Antimicrobial Testing for Novel Heterocyclic Compounds

Introduction: The Imperative for Novel Antimicrobial Heterocycles

The rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, necessitating the urgent discovery of new chemical entities with novel mechanisms of action.[1][2] Heterocyclic compounds, organic molecules containing at least one atom other than carbon within a ring structure, represent a rich and historically productive source of antimicrobial drug candidates. Their diverse structural motifs and ability to interact with a wide range of biological targets make them a focal point in modern drug discovery.[3]

These application notes provide a comprehensive, experience-driven guide for researchers, scientists, and drug development professionals engaged in the antimicrobial evaluation of novel heterocyclic compounds. The protocols detailed herein are grounded in the internationally recognized standards of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring data integrity and cross-study comparability.[4][5][6][7][8]

This guide eschews a rigid template, instead adopting a logical, workflow-centric structure that mirrors the drug discovery cascade—from initial screening to more complex mechanistic and safety evaluations. Each protocol is presented not merely as a series of steps, but with an emphasis on the underlying scientific principles and the causality behind experimental choices.

Section 1: Primary Screening - Gauging the Antimicrobial Potential

The initial phase of antimicrobial testing focuses on identifying "hits"—compounds that exhibit inhibitory activity against a panel of clinically relevant microorganisms. The two most common and effective methods for this primary screen are the broth microdilution assay and the disk diffusion test.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is the gold standard for quantitatively determining the Minimum Inhibitory Concentration (MIC) of a novel compound.[9] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[9][10]

Scientific Rationale:

This assay provides a quantitative measure of a compound's potency, allowing for direct comparison between different molecules and against standard antibiotics. By testing a range of concentrations, it establishes a baseline for further studies, including time-kill kinetics and in vivo efficacy models.

Detailed Protocol: Broth Microdilution Assay

Materials:

-

Novel heterocyclic compound stock solution (e.g., in DMSO)

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Positive control antibiotic (e.g., Vancomycin, Ciprofloxacin)

-

Incubator (35-37°C)

-

Microplate reader (optional, for automated reading)

Step-by-Step Procedure:

-

Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[11] Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each test well.[11][12]

-

Compound Dilution: In a 96-well plate, prepare serial two-fold dilutions of the novel compound in CAMHB.[11][12] This creates a concentration gradient across the plate.

-

Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions.[11]

-

Controls:

-

Growth Control: Wells containing only broth and inoculum.

-

Sterility Control: Wells containing only broth.

-

Positive Control: Wells containing a known antibiotic with a predictable MIC against the test organism.[9]

-

-

Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria.[11][12]

-

MIC Determination: The MIC is the lowest concentration of the compound where no visible bacterial growth (turbidity) is observed.[11][12]

Caption: Workflow for the Broth Microdilution Assay.

Disk Diffusion Assay for Qualitative Screening

The disk diffusion test, also known as the Kirby-Bauer test, is a widely used method for rapid, qualitative screening of antimicrobial activity.[13][14] It is particularly useful for screening a large number of compounds or natural product extracts.[13]

Scientific Rationale:

This method relies on the diffusion of the antimicrobial agent from a paper disk into an agar medium inoculated with the test organism.[15][16] The presence and size of a zone of inhibition around the disk indicate the compound's ability to inhibit bacterial growth.[14][15] While less precise than MIC determination, it is a cost-effective and high-throughput initial screening tool.[14]

Detailed Protocol: Disk Diffusion Assay

Materials:

-

Mueller-Hinton agar (MHA) plates

-

Sterile paper disks (6 mm)

-

Novel heterocyclic compound solution

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile cotton swabs

-

Incubator (35-37°C)

-

Ruler or calipers

Step-by-Step Procedure:

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.[17]

-

Plate Inoculation: Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.[17]

-

Disk Application: Aseptically apply paper disks impregnated with a known concentration of the novel compound onto the inoculated agar surface.[15][16] Gently press each disk to ensure complete contact with the agar.[16]

-

Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.

-

Zone Measurement: After incubation, measure the diameter of the zone of complete growth inhibition in millimeters.[15]

Section 2: Secondary Assays - Characterizing the Antimicrobial Effect

Once a compound has demonstrated initial activity, secondary assays are employed to further characterize its antimicrobial properties. These assays provide deeper insights into whether the compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth) and can reveal potential synergistic interactions with other antimicrobials.

Time-Kill Kinetics Assay

The time-kill kinetics assay is a dynamic method used to assess the rate at which an antimicrobial agent kills a bacterial population over time.[18][19] This assay is crucial for determining whether a compound is bactericidal or bacteriostatic.[18]

Scientific Rationale:

A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in the colony-forming units (CFU)/mL from the initial inoculum.[18][19] This information is vital for predicting in vivo efficacy and optimizing dosing regimens.[19]

Detailed Protocol: Time-Kill Kinetics Assay

Materials:

-

Bacterial inoculum in the mid-log growth phase

-

CAMHB

-

Novel heterocyclic compound at various concentrations (e.g., 1x, 2x, 4x MIC)

-

Sterile test tubes or flasks

-

Shaking incubator

-

Sterile saline or PBS for serial dilutions

-

Agar plates for colony counting

Step-by-Step Procedure:

-

Inoculum Preparation: Prepare a bacterial culture and grow it to the mid-logarithmic phase.[20]

-

Exposure: Add the bacterial inoculum to flasks containing CAMHB with the novel compound at different concentrations. Include a growth control (no compound).

-

Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.[19][20]

-

Quantification: Perform serial 10-fold dilutions of each aliquot and plate onto agar.[19][20]

-

Colony Counting: After incubation, count the colonies on the plates to determine the CFU/mL at each time point.

-

Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration.

Checkerboard Assay for Synergy Testing

The checkerboard assay is a microdilution method used to evaluate the interaction between two antimicrobial agents.[21] It can determine if the combination is synergistic, additive, indifferent, or antagonistic.[22][23]

Scientific Rationale:

Combination therapy is a key strategy to combat AMR. This assay helps identify compounds that can enhance the activity of existing antibiotics, potentially restoring their efficacy against resistant strains. The interaction is quantified by the Fractional Inhibitory Concentration (FIC) index.[22][23]

Detailed Protocol: Checkerboard Assay

Materials:

-

Sterile 96-well microtiter plates

-

Novel heterocyclic compound

-

Second antimicrobial agent

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

CAMHB

Step-by-Step Procedure:

-

Plate Setup: Prepare serial dilutions of the novel compound along the x-axis of the plate and serial dilutions of the second antimicrobial along the y-axis.[22][23]

-

Inoculation: Inoculate all wells with a standardized bacterial suspension.[24]

-

Incubation: Incubate the plate at 35-37°C for 16-24 hours.

-

FIC Index Calculation: Determine the MIC of each compound alone and in combination. Calculate the FIC index using the formula: FIC Index = FIC A + FIC B, where FIC A = (MIC of drug A in combination) / (MIC of drug A alone) and FIC B = (MIC of drug B in combination) / (MIC of drug B alone).[22][23]

Interpretation of FIC Index:

-

≤ 0.5: Synergy

-

0.5 to 4: Additive or indifference

-

4: Antagonism[23]

Section 3: Preliminary Safety and Selectivity Profiling

A crucial aspect of drug development is ensuring that a novel compound is selectively toxic to the pathogen and has minimal effects on host cells. Preliminary safety profiling is essential to identify promising candidates for further development.

Cytotoxicity Assessment using MTT Assay

The MTT assay is a colorimetric assay used to assess cell viability.[25] It is a common method for evaluating the cytotoxicity of a compound against mammalian cell lines.[26][27]

Scientific Rationale:

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[28] It helps to determine the concentration at which the novel compound becomes toxic to host cells, providing an initial therapeutic window.

Detailed Protocol: MTT Assay

Materials:

-

Mammalian cell line (e.g., HEK293, HepG2)

-

Cell culture medium

-

96-well cell culture plates

-

Novel heterocyclic compound

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization solution (e.g., DMSO, isopropanol)

-

Microplate reader

Step-by-Step Procedure:

-

Cell Seeding: Seed the mammalian cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the novel compound and incubate for a specified period (e.g., 24, 48 hours).

-

MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. Live cells will convert the yellow MTT to purple formazan crystals.[28]

-

Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.

Hemolysis Assay

The hemolysis assay assesses the membrane-disrupting potential of a compound on red blood cells (RBCs).[29][30] It is a simple and rapid method for preliminary toxicity screening.[29]

Scientific Rationale:

RBC membranes share structural similarities with other human cell membranes.[29] Therefore, the hemolytic activity of a compound can be an early indicator of its general cytotoxicity.

Detailed Protocol: Hemolysis Assay

Materials:

-

Fresh red blood cells (e.g., human, sheep)

-

Phosphate-buffered saline (PBS)

-

Novel heterocyclic compound

-

Positive control (e.g., Triton X-100 for 100% hemolysis)[30]

-

Negative control (PBS for 0% hemolysis)[30]

-

96-well plates

-

Centrifuge

-

Microplate reader

Step-by-Step Procedure:

-

RBC Preparation: Wash fresh RBCs with PBS several times by centrifugation to remove plasma and buffy coat. Resuspend the RBCs in PBS to a specific concentration (e.g., 2-4%).[30]

-

Incubation: In a 96-well plate, mix the RBC suspension with serial dilutions of the novel compound. Include positive and negative controls. Incubate at 37°C for 1 hour.[30]

-

Centrifugation: Centrifuge the plate to pellet the intact RBCs.[30]

-

Supernatant Transfer: Carefully transfer the supernatant to a new plate.

-

Absorbance Measurement: Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 450 nm or 540 nm).[30]

-

Data Analysis: Calculate the percentage of hemolysis relative to the positive control.[30]

Section 4: Investigating the Mechanism of Action

Understanding how a novel antimicrobial works is critical for its development and for predicting and overcoming potential resistance. While a comprehensive investigation is beyond the scope of initial screening, preliminary studies can provide valuable clues.

Hypothetical Signaling Pathway Disruption

Many antibiotics function by inhibiting essential bacterial processes such as cell wall synthesis, protein synthesis, or DNA replication.[31] For a novel heterocyclic compound, a potential mechanism could involve the disruption of the bacterial cell membrane integrity.

Caption: Hypothetical Mechanism of Action Pathway.

Initial experiments to probe this mechanism could include:

-

Membrane Permeability Assays: Using fluorescent dyes that can only enter cells with compromised membranes.

-

Membrane Depolarization Assays: Employing voltage-sensitive dyes to detect changes in membrane potential.[3]

Section 5: Data Presentation and Interpretation

Clear and standardized data presentation is crucial for the effective communication and comparison of results.

Quantitative Data Summary

| Test Microorganism | Gram Stain | Compound Concentration (µg/mL) | Positive Control (Antibiotic) | MIC (µg/mL) of Novel Compound | MIC (µg/mL) of Positive Control |

| Staphylococcus aureus | Positive | e.g., 0.5, 1, 2, 4, 8, 16, 32, 64 | e.g., Vancomycin | [Insert Data] | [Insert Data] |

| Escherichia coli | Negative | e.g., 0.5, 1, 2, 4, 8, 16, 32, 64 | e.g., Ciprofloxacin | [Insert Data] | [Insert Data] |

| Pseudomonas aeruginosa | Negative | e.g., 0.5, 1, 2, 4, 8, 16, 32, 64 | e.g., Gentamicin | [Insert Data] | [Insert Data] |

Table 1: Example Template for Minimum Inhibitory Concentration (MIC) Data.[11]

Conclusion

The protocols and application notes presented here provide a robust framework for the systematic evaluation of novel heterocyclic compounds for antimicrobial activity. By following a logical progression from primary screening to secondary characterization and preliminary safety profiling, researchers can efficiently identify and advance promising lead candidates. Adherence to standardized methodologies, such as those from CLSI and EUCAST, is paramount for generating reliable and comparable data, ultimately contributing to the critical mission of discovering the next generation of antimicrobial agents.

References

-

Emery Pharma. Antimicrobial Synergy Study – Checkerboard Testing. [Link]

-

Creative Diagnostics. Antimicrobial Synergy Testing/Checkerboard Assay. [Link]

-

FWD AMR-RefLabCap. Determination of antimicrobial resistance by disk diffusion. [Link]

-

Wikipedia. Disk diffusion test. [Link]

-

GARDP. Checkerboard assay - REVIVE. [Link]

-

GARDP. Disk diffusion test - REVIVE. [Link]

-

Emery Pharma. Time-Kill Kinetics Assay. [Link]

-

Hardy Diagnostics. How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]

-

American Society for Microbiology. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]

-

PMC. Synergy Tests by E Test and Checkerboard Methods of Antimicrobial Combinations against Brucella melitensis. [Link]

-

CLSI. Antimicrobial Susceptibility Testing | Area of Focus. [Link]

-

PubMed. Using MTT viability assay to test the cytotoxicity of antibiotics and steroid to cultured porcine corneal endothelial cells. [Link]

-

Beth Israel Deaconess Medical Center. Antimicrobial Synergy Testing by the Inkjet Printer-assisted Automated Checkerboard Array and the Manual Time-kill Method. [Link]

-

Bio-protocol. 4.6. Time-Kill Kinetics Assay. [Link]

-

CLSI. M100 | Performance Standards for Antimicrobial Susceptibility Testing. [Link]

-

CLSI. M100 - Performance Standards for Antimicrobial Susceptibility Testing. [Link]

-

PMC. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. [Link]

-

CLSI. CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. [Link]

-

Universität Zürich. Antibiotics with Novel Mechanism of Action Discovered. [Link]

-

Nelson Labs. Time-Kill Evaluations. [Link]

-

PMC. Traditional and Computational Screening of Non-Toxic Peptides and Approaches to Improving Selectivity. [Link]

-

Acta Scientific. Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. [Link]

-

PMC. Antibiotic action and resistance: updated review of mechanisms, spread, influencing factors, and alternative approaches for combating resistance. [Link]

-

PMC. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. [Link]

-

CLSI. M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. [Link]

-

CLSI. CLSI 2024 M100Ed34(1). [Link]

-

YouTube. Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview. [Link]

-

EUCAST. EUCAST - Home. [Link]

-

EUCAST. Guidance Documents. [Link]

-

PMC. Optimization of the Hemolysis Assay for the Assessment of Cytotoxicity. [Link]

-

Drug Target Review. Antibiotics with novel mechanism of action discovered. [Link]

-

EUCAST. Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. [Link]

-

Frontiers. Synthesis and mechanism-of-action of a novel synthetic antibiotic based on a dendritic system with bow-tie topology. [Link]

-

NICD. Antimicrobial susceptibility testing EUCAST disk diffusion method. [Link]

-

UZH News. Antibiotics with Novel Mechanism of Action Discovered. [Link]

-

OUCI. Optimization of the Hemolysis Assay for the Assessment of Cytotoxicity. [Link]

-

MI - Microbiology. Broth Microdilution. [Link]

-

FDA. FDA-Recognized Antimicrobial Susceptibility Test Interpretive Criteria. [Link]

-

Journal of Applied Pharmaceutical Science. Evaluation of antimicrobial, cytotoxicity effects and antioxidant potential of Stemodia verticillata (Mill.) Hassl extract. [Link]

-

Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

-

PMC. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. [Link]

Sources

- 1. Antibiotics with Novel Mechanism of Action Discovered [idw-online.de]

- 2. Antibiotics with Novel Mechanism of Action Discovered | | UZH [news.uzh.ch]

- 3. Frontiers | Synthesis and mechanism-of-action of a novel synthetic antibiotic based on a dendritic system with bow-tie topology [frontiersin.org]

- 4. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]

- 5. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]

- 6. iacld.com [iacld.com]

- 7. darvashco.com [darvashco.com]

- 8. EUCAST: EUCAST - Home [eucast.org]

- 9. Broth Microdilution | MI [microbiology.mlsascp.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Disk diffusion test - Wikipedia [en.wikipedia.org]

- 14. Disk diffusion test – REVIVE [revive.gardp.org]

- 15. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 16. hardydiagnostics.com [hardydiagnostics.com]

- 17. asm.org [asm.org]

- 18. emerypharma.com [emerypharma.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. bio-protocol.org [bio-protocol.org]

- 21. Checkerboard assay – REVIVE [revive.gardp.org]

- 22. emerypharma.com [emerypharma.com]

- 23. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 24. Synergy Tests by E Test and Checkerboard Methods of Antimicrobial Combinations against Brucella melitensis - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 26. Using MTT viability assay to test the cytotoxicity of antibiotics and steroid to cultured porcine corneal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]

- 28. MTT assay protocol | Abcam [abcam.com]

- 29. Traditional and Computational Screening of Non-Toxic Peptides and Approaches to Improving Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 30. benchchem.com [benchchem.com]

- 31. Antibiotic action and resistance: updated review of mechanisms, spread, influencing factors, and alternative approaches for combating resistance - PMC [pmc.ncbi.nlm.nih.gov]

5-(3-Fluoropyridin-4-yl)-1,2,4-oxadiazol-3-amine as a potential kinase inhibitor

Topic: 5-(3-Fluoropyridin-4-yl)-1,2,4-oxadiazol-3-amine

Classification: Kinase Inhibitor Scaffold / Fragment-Based Lead CAS Registry Number: 1490982-51-8 Molecular Formula: C7H5FN4O Molecular Weight: 180.14 g/mol

Executive Summary & Structural Rationale

This compound represents a "privileged scaffold" in medicinal chemistry, specifically designed for kinase inhibition. Unlike complex late-stage drug candidates, this molecule functions as a high-value fragment lead . Its structural architecture combines a 1,2,4-oxadiazole core with a 3-fluoropyridine moiety, a combination frequently validated in inhibitors targeting Serine/Threonine kinases (e.g., GSK-3

Mechanism of Action (Hypothetical Binding Mode): The compound is engineered to target the ATP-binding pocket (hinge region) of the kinase domain:

-

Hinge Binder: The pyridine nitrogen and the oxadiazole nitrogens can serve as hydrogen bond acceptors.

-

Auxiliary Interaction: The exocyclic 3-amine group acts as a critical hydrogen bond donor, potentially interacting with the gatekeeper residue or the solvent-exposed front pocket.

-

Fluorine Effect: The C3-fluorine on the pyridine ring modulates pKa (reducing basicity) and enhances metabolic stability while providing a specific hydrophobic contact point.

Application Note: Biochemical Profiling Strategy

For researchers evaluating this compound, the primary objective is to establish a Selectivity Profile and determine Potency (

Recommended Target Panel:

-

GSK-3

(Glycogen Synthase Kinase 3 beta): High probability of binding due to pocket shape complementarity. -

DYRK1A: Structurally homologous ATP pocket to GSK-3

. -

FLT3 / RET: Common targets for oxadiazole-based inhibitors in oncology.

Protocol A: In Vitro Kinase Inhibition Assay (ADP-Glo™ Platform)

Objective: Determine the

Materials Required

-

Compound: this compound (10 mM stock in DMSO).

-

Enzyme: Recombinant GSK-3

(approx. 1-5 ng/µL). -

Substrate: GSK-3 peptide substrate (e.g., YRRAAVPPSPSLSRHSSPHQSpEDEEE).

-

Cofactor: Ultra-pure ATP (10 mM).

-

Detection: ADP-Glo™ Kinase Assay Kit (Promega).

-

Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM

, 0.1 mg/mL BSA, 50 µM DTT.

Experimental Workflow

-

Compound Preparation:

-

Prepare a 10-point serial dilution of the compound in 100% DMSO (starting at 100 µM final assay concentration).

-

Dilute 1:25 into 1x Kinase Buffer to generate 4x working solutions (4% DMSO).

-

-

Enzyme Reaction Assembly (384-well plate):

-

Add 2.5 µL of 4x Compound solution.

-

Add 2.5 µL of 4x Enzyme solution (optimized concentration).

-

Incubate for 10 minutes at Room Temperature (RT) to allow compound-enzyme equilibrium.

-

Add 5 µL of 2x ATP/Substrate mix (ATP at

apparent, typically 10-50 µM). -

Total Volume: 10 µL. Final DMSO: 1%.

-

-

Incubation:

-

Seal plate and incubate at RT for 60 minutes.

-

-

Detection:

-

Add 10 µL of ADP-Glo™ Reagent (stops reaction, depletes remaining ATP).

-

Incubate 40 minutes at RT.

-

Add 20 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase).

-

Incubate 30 minutes at RT.

-

-

Data Acquisition:

-

Measure Luminescence (RLU) using a microplate reader (integration time: 0.5–1.0 sec).

-

-

Analysis:

-

Normalize data to "No Enzyme" (0% activity) and "Vehicle Control" (100% activity).

-

Fit curve using non-linear regression (Sigmoidal dose-response, variable slope) to calculate

.

-

Protocol B: Cellular Target Engagement (Cellular Thermal Shift Assay - CETSA)

Objective: Validate that the compound enters the cell and binds to the target protein in a complex physiological environment.

Rationale: Unlike biochemical assays, CETSA requires no specific antibody for the compound, only for the target protein. It relies on the principle that ligand binding stabilizes a protein, increasing its melting temperature (

Materials Required

-

Cell Line: HEK293 or HepG2 (depending on target relevance).

-

Compound: this compound.[1]

-

Lysis Buffer: RIPA buffer with protease/phosphatase inhibitors.

-

Thermal Cycler: Capable of generating a gradient (e.g., 40°C to 65°C).

-

Detection: Western Blotting reagents (Primary Ab for GSK-3

or target of interest).

Experimental Workflow

-

Treatment:

-

Culture cells to 80% confluency.

-

Treat cells with 10 µM Compound or DMSO (Vehicle) for 1 hour at 37°C.

-

-

Harvesting:

-

Trypsinize, wash with PBS, and resuspend in PBS containing protease inhibitors.

-

Aliquot cell suspension (approx.

cells/tube) into PCR tubes.

-

-

Thermal Challenge:

-

Heat aliquots to a temperature gradient (e.g., 40, 43, 46, 49, 52, 55, 58, 61, 64, 67°C) for 3 minutes .

-

Cool immediately at RT for 3 minutes.

-

-

Lysis:

-

Add Lysis Buffer with 0.4% NP-40.

-

Freeze-thaw (liquid nitrogen / 25°C) x3 cycles to ensure lysis.

-

Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet precipitated (unstable) proteins.

-

-

Analysis:

-

Collect the supernatant (contains soluble, stabilized protein).

-

Run SDS-PAGE and Western Blot.

-

Quantification: Plot band intensity vs. Temperature.

-

Result: A shift in the melting curve to the right (higher temperature) in the treated group indicates direct target engagement.

-

Visualization of Signaling & Workflow

Diagram 1: Kinase Inhibitor Discovery Workflow

This diagram illustrates the logical progression from scaffold identification to cellular validation.

Caption: Integrated workflow for profiling the 1,2,4-oxadiazole scaffold, moving from structural prediction to cellular validation.

Diagram 2: Hypothetical Hinge Binding Mode

This diagram visualizes the predicted pharmacophore interactions within the ATP-binding pocket.

Caption: Predicted binding mode showing critical H-bond interactions between the scaffold and the kinase hinge region.

Troubleshooting & Optimization Guide

| Issue | Probable Cause | Corrective Action |

| High Background (Biochem) | ATP concentration too high | Ensure ATP is at |

| Low Signal (Biochem) | Enzyme degradation | Use fresh aliquots; keep enzyme on ice; verify specific activity. |

| Precipitation (Cellular) | Low solubility of scaffold | Do not exceed 0.5% DMSO final. Check solubility in PBS before treating cells. |

| No Shift in CETSA | Protein does not bind or low affinity | Verify target expression. Try a higher concentration (up to 50 µM) or a different kinase target. |

References

-

Discovery of 4-chloro-3-(5-(pyridin-3-yl)-1,2,4-oxadiazole-3-yl)benzamides as novel RET kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 2016.[2]

-

1,2,4-Oxadiazole derivatives targeting EGFR and c-Met degradation in TKI resistant NSCLC. European Journal of Medicinal Chemistry, 2019.

-

Novel and orally active 5-(1,3,4-oxadiazol-2-yl)pyrimidine derivatives as selective FLT3 inhibitors. Bioorganic & Medicinal Chemistry Letters, 2008.[3]

-

Unveiling the therapeutic potential of 1,2,4-oxadiazole derivatives: An updated review. ResearchGate, 2024.

-

ADP-Glo™ Kinase Assay Technical Manual. Promega Corporation.

Sources

- 1. 1490982-51-8|this compound|BLD Pharm [bldpharm.com]

- 2. Discovery of 4-chloro-3-(5-(pyridin-3-yl)-1,2,4-oxadiazole-3-yl)benzamides as novel RET kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel and orally active 5-(1,3,4-oxadiazol-2-yl)pyrimidine derivatives as selective FLT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Experimental design for structure-activity relationship studies of 1,2,4-oxadiazoles

Application Notes & Protocols

Topic: Experimental Design for Structure-Activity Relationship (SAR) Studies of 1,2,4-Oxadiazoles

Introduction: The 1,2,4-Oxadiazole Scaffold in Modern Drug Discovery

The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry over the past few decades.[1][2][3] First synthesized in 1884, its utility has expanded dramatically, establishing it as a privileged scaffold in drug design.[2] The key to its prominence lies in its role as a bioisosteric replacement for amide and ester functionalities.[3][4] This substitution often imparts enhanced metabolic stability and improved pharmacokinetic profiles by removing hydrolytically labile sites, a critical step in transforming a biologically active molecule into a viable drug candidate.[3][4]

Derivatives of 1,2,4-oxadiazole have demonstrated an impressively broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and central nervous system (CNS) applications.[1][3][4][5] This versatility makes the 1,2,4-oxadiazole nucleus a fertile ground for developing novel therapeutics. A systematic and well-designed Structure-Activity Relationship (SAR) study is paramount to unlocking the full potential of this scaffold, enabling the rational optimization of potency, selectivity, and drug-like properties.

This guide provides a comprehensive framework for designing and executing SAR studies on 1,2,4-oxadiazole derivatives, from initial library design and chemical synthesis to biological evaluation and data interpretation.

Part 1: Strategic Planning and Library Design

A successful SAR campaign is not a random walk through chemical space but a meticulously planned investigation. The initial phase involves defining clear objectives and designing a focused chemical library that can efficiently answer key questions about the pharmacophore.

Defining the Objective

Before any synthesis is initiated, the primary goal of the SAR study must be clearly articulated. Is the objective to:

-

Increase potency against a specific biological target?

-

Enhance selectivity over related targets to reduce off-target effects?

-

Improve pharmacokinetic properties such as solubility, metabolic stability, or cell permeability?[6][7]

-

Explore the binding pocket to understand key ligand-receptor interactions?

The objective will dictate the library design. For instance, a potency-driven study might focus on fine-tuning electronic and steric parameters, while a selectivity-focused study would explore modifications that exploit differences between target and off-target binding sites.

Core Scaffold and Points of Diversification

The 3,5-disubstituted 1,2,4-oxadiazole is the most common structural motif explored in drug discovery. This provides two primary vectors for chemical modification, R1 at the C3 position and R2 at the C5 position, allowing for systematic exploration of the chemical space surrounding the core.

Caption: The iterative workflow of a Structure-Activity Relationship (SAR) study.

Part 2: Chemical Synthesis and Protocols

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is well-established, with the most prevalent method involving the condensation and subsequent cyclization of an amidoxime with a carboxylic acid or its activated derivative. [2]Modern techniques such as microwave-assisted synthesis can dramatically shorten reaction times. [2][3]

Caption: General synthetic scheme for 3,5-disubstituted 1,2,4-oxadiazoles.

Protocol 1: General Procedure for Amidoxime Synthesis

Amidoximes are the key building blocks for 1,2,4-oxadiazole synthesis.

Materials:

-

Substituted nitrile (1.0 eq)

-

Hydroxylamine hydrochloride (1.5 eq)

-

Sodium carbonate (Na₂CO₃) or another suitable base (1.5 eq)

-

Ethanol (EtOH) and Water (H₂O)

Procedure:

-

In a round-bottom flask, dissolve hydroxylamine hydrochloride and sodium carbonate in a minimal amount of water.

-

In a separate beaker, dissolve the starting nitrile in ethanol.

-

Add the ethanolic nitrile solution to the aqueous solution of hydroxylamine.

-

Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). Reactions can take from 4 to 24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Reduce the solvent volume under reduced pressure.

-

If the product precipitates, it can be collected by filtration. Otherwise, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude amidoxime, which can be used directly or purified by recrystallization or column chromatography.

Protocol 2: General Procedure for 1,2,4-Oxadiazole Synthesis (Carboxylic Acid Coupling)

This one-pot procedure is efficient for generating a library of analogs.

Materials:

-

Substituted amidoxime (1.0 eq)

-

Substituted carboxylic acid (1.1 eq)

-

Coupling agent, e.g., HATU, HBTU, or EDC/HOBt (1.2 eq)

-

Organic base, e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq)

-

Anhydrous solvent, e.g., Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

-

To a solution of the carboxylic acid in anhydrous DMF, add the coupling agent (e.g., HATU) and DIPEA. Stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

-

Add the amidoxime to the activated carboxylic acid mixture.

-

Stir the reaction at room temperature for 1-2 hours to form the O-acyl amidoxime intermediate.

-

Heat the reaction mixture to 80-120 °C to induce cyclodehydration. Monitor the formation of the 1,2,4-oxadiazole by TLC or LC-MS. This step can take 2-16 hours.

-

After the reaction is complete, cool to room temperature and pour the mixture into water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired 3,5-disubstituted 1,2,4-oxadiazole.

-

Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Part 3: Biological Evaluation and Data Interpretation

The biological evaluation of the synthesized library should follow a tiered "assay cascade" approach. This strategy uses high-throughput primary screens to identify active compounds, followed by more complex secondary and tertiary assays to characterize the most promising hits.

Caption: A typical assay cascade for a drug discovery project.

Protocol 3: In Vitro Cell Proliferation (MTT) Assay

This is a common primary assay for anticancer SAR studies. [1][2] Objective: To determine the concentration at which a compound inhibits cancer cell growth by 50% (GI₅₀ or IC₅₀).

Materials:

-

Cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer). [1]* Complete growth medium (e.g., DMEM with 10% FBS).

-

96-well cell culture plates.

-

Synthesized 1,2,4-oxadiazole compounds, dissolved in DMSO to create stock solutions.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol).

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in growth medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (DMSO) controls and untreated controls.

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of inhibition against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Secondary and ADME Assays

Promising compounds from the primary screen should be advanced to further testing:

-

Target-Based Assays: If the target is a known enzyme (e.g., a kinase, protease, or carbonic anhydrase), specific enzyme inhibition assays should be performed to confirm on-target activity. [8]* Selectivity Assays: Test compounds against related enzymes or in non-cancerous cell lines (e.g., MRC5) to determine their selectivity index and potential for toxicity. [7][9]* In Vitro ADME Profiling: Early assessment of drug-like properties is critical. Key assays include:

-

Thermodynamic Solubility: Determines a compound's aqueous solubility, which impacts absorption. [7] * Metabolic Stability: Assesses the compound's susceptibility to degradation by liver enzymes (e.g., using human liver microsomes). [6] * Cell Permeability: Models a compound's ability to cross the intestinal barrier using assays like the Caco-2 permeability assay. [7]

-

Data Analysis: Constructing the SAR Table

The core of SAR analysis is consolidating all data into a single table. This allows for the direct comparison of structural modifications with their effects on biological activity and other properties.

Table 1: Example SAR Table for a Hypothetical 1,2,4-Oxadiazole Series Targeting Kinase X

| Cmpd | R1 (C3-Substituent) | R2 (C5-Substituent) | Kinase X IC₅₀ (nM) | Kinase Y IC₅₀ (nM) | Selectivity (Y/X) | Aqueous Solubility (µg/mL) |

| 1a | Phenyl | 4-Methoxyphenyl | 250 | 500 | 2 | 15 |

| 1b | Phenyl | 4-Chlorophenyl | 85 | 600 | 7 | 5 |

| 1c | Phenyl | 4-(Trifluoromethyl)phenyl | 30 | 750 | 25 | <1 |

| 1d | Cyclopropyl | 4-Chlorophenyl | 150 | 1200 | 8 | 12 |

| 1e | Pyridin-4-yl | 4-Chlorophenyl | 70 | 2100 | 30 | 45 |

Interpretation of Hypothetical SAR:

-

R2 Position: Comparing 1a , 1b , and 1c suggests that an electron-withdrawing group at the para-position of the C5-phenyl ring is beneficial for potency against Kinase X (OCH₃ < Cl < CF₃). This is a common finding in SAR studies. [1]* Lipophilicity vs. Potency: The most potent compound, 1c , has very poor solubility, highlighting a common trade-off that must be addressed during lead optimization.

-

R1 Position: Replacing the C3-phenyl group (1b ) with a smaller cyclopropyl group (1d ) reduces potency, suggesting a requirement for an aromatic ring at this position.

-

Solubility and Selectivity: Introducing a basic nitrogen in the R1-ring (1e ) not only maintains good potency but also dramatically improves both selectivity and aqueous solubility, making it a highly promising lead for further optimization.

Conclusion

The experimental design for structure-activity relationship studies of 1,2,4-oxadiazoles is a systematic, multi-parameter optimization process. It begins with a clear strategy and rational library design, grounded in established principles of medicinal chemistry and augmented by computational tools. This design is then realized through robust and efficient synthetic protocols. Finally, a tiered biological evaluation cascade generates the critical data needed to establish clear SAR trends. By cyclically integrating design, synthesis, and testing, researchers can effectively navigate the chemical space around this versatile scaffold to develop novel drug candidates with optimized potency, selectivity, and pharmacokinetic profiles.

References

-

Jatana, N., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111. [Link]

-

Pace, A., et al. (2020). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Arkivoc, 2021(1), 374-406. [Link]

-

Ayoup, M.S., et al. (2023). Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents. RSC Medicinal Chemistry, 14(3), 485-502. [Link]

-

Vaidya, A., et al. (2020). Synthesis of 1,2,4-oxadiazole derivatives: anticancer and 3D QSAR studies. Medicinal Chemistry Research, 29(5), 811-827. [Link]

-

Ayoup, M.S., et al. (2023). Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents. RSC Medicinal Chemistry, 14, 485-502. [Link]

-

Ahmad, I., et al. (2020). Synthesis and SAR studies of novel 1,2,4-oxadiazole-sulfonamide based compounds as potential anticancer agents for colorectal cancer therapy. Bioorganic Chemistry, 98, 103754. [Link]

-

Kim, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety as Potent SARS-CoV-2 PLpro Inhibitors. Journal of Medicinal Chemistry, 65(19), 12548-12567. [Link]

-

Vaidya, A., et al. (2020). Synthesis of 1,2,4-oxadiazole derivatives: anticancer and 3D QSAR studies. INIS-IAEA. [Link]

-

Jatana, N., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. MDPI. [Link]

-

Pace, A., et al. (2023). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. Expert Opinion on Drug Discovery, 18(10), 1109-1126. [Link]

-

Singh, A., et al. (2022). Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors: Molecular Dynamics Simulation-Guided Identification and in vitro ADME Studies. Drug Design, Development and Therapy, 16, 1269-1286. [Link]

-

Vaidya, A., et al. (2021). Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Treatment. Chemistry, 3(2), 370-382. [Link]

-

Vaidya, A., et al. (2021). Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Treatment. MDPI. [Link]

-

Czich, A., et al. (2002). Structure-activity relationship (SAR) of 1,2,4-oxadiazol-CH2-N-allyl derivatives in the Ames test. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 517(1-2), 123-132. [Link]

-

da Silva, P.B., et al. (2023). In vitro antitumor and immunomodulatory activities of 1,2,4-oxadiazole derivatives. Chemico-Biological Interactions, 375, 110433. [Link]

-

de Oliveira, R.B., et al. (2022). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. Molecules, 27(19), 6614. [Link]

-

Ayoup, M.S., et al. (2023). New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer's disease: design, synthesis, and biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2235941. [Link]

-

Ghafourian, M., et al. (2021). 3D-QSAR Studies of 1,2,4-Oxadiazole Derivatives as Sortase A Inhibitors. Journal of Chemistry, 2021, 9928087. [Link]

-

Lee, W., et al. (2015). Exploration of the structure-activity relationship of 1,2,4-oxadiazole antibiotics. Bioorganic & Medicinal Chemistry Letters, 25(21), 4854-4857. [Link]

-

Lee, W., et al. (2015). Exploration of the Structure-Activity Relationship of 1,2,4-Oxadiazole Antibiotics. PMC. [Link]

-

Wang, Z., et al. (2023). Design, Synthesis and Herbicidal Activity of 1,2,4-Oxadiazole Compounds as Novel Light-Dependent Protochlorophyllide Oxidoreductase Inhibitors. Molecules, 28(20), 7090. [Link]

-

Singh, P.P., et al. (2013). QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP STUDY OF SUBSTITUTED- [1][10]OXADIAZOLES AS S1P1 AGONISTS. Trade Science Inc. [Link]

-

El-Sayed, M.A.A., et al. (2022). Design and synthesis of a new series of 3,5-disubstituted-1,2,4-oxadiazoles as potential colchicine binding site inhibitors: antiproliferative activity, molecular docking, and SAR studies. RSC Advances, 12(1), 1-18. [Link]

Sources

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exploration of the structure-activity relationship of 1,2,4-oxadiazole antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ipbcams.ac.cn [ipbcams.ac.cn]

- 7. Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors: Molecular Dynamics Simulation-Guided Identification and in vitro ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and SAR studies of novel 1,2,4-oxadiazole-sulfonamide based compounds as potential anticancer agents for colorectal cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro antitumor and immunomodulatory activities of 1,2,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Target identification and validation for novel oxadiazole compounds

Application Note: Target Identification and Validation Strategies for Novel Oxadiazole Scaffolds

Abstract

1,2,4- and 1,3,4-oxadiazoles are privileged scaffolds in medicinal chemistry, valued for their bioisosteric similarity to esters and amides and their metabolic stability.[1] However, phenotypic screening often yields potent oxadiazole "hits" with unknown biological targets. This guide details a rigorous, multi-tiered workflow for target identification (Target ID) and validation. We move beyond generic protocols to focus on scaffold-specific strategies, including the use of oxadiazolines as latent photo-affinity probes and label-free biophysical validation via CETSA .

Phase 1: Strategic Probe Design (The "Minimalist" Principle)

Before entering the wet lab, the chemical probe must be designed to mimic the parent oxadiazole without disrupting its binding affinity.

The Challenge of Sterics

Oxadiazoles are often compact. Attaching a bulky biotin-PEG linker can abolish binding.

-

Recommendation: Use a Two-Step (Bioorthogonal) Labeling strategy.

-

Step 1: Synthesize a probe with a "minitag" (alkyne or azide) and a photo-crosslinker (diazirine).

-

Step 2: Perform "Click Chemistry" (CuAAC) after cell lysis to attach the bulky fluorophore or biotin tag.

-

Advanced Strategy: The Oxadiazoline Photo-Switch

A novel approach utilizes the 1,2,4-oxadiazoline ring itself as a photo-caged carbene generator. Upon UV irradiation (

-

Advantage: The probe is the pharmacophore. You do not need an external diazirine handle, minimizing structural deviation from the parent hit.

Phase 2: Chemical Proteomics Protocol (Photo-Affinity Labeling)

This protocol uses a diazirine-alkyne functionalized oxadiazole probe to capture the target proteome-wide.

Workflow Diagram: ABPP with Click Chemistry

Caption: Figure 1. Activity-Based Protein Profiling (ABPP) workflow utilizing photo-affinity labeling and bioorthogonal click chemistry.

Step-by-Step Protocol

Materials:

-

Oxadiazole Probe (10 µM final)

-

Competitor (Parent Compound, 100 µM final)

-

Lysis Buffer: 1% Triton X-100, 0.1% SDS in PBS, Protease Inhibitors.

-

Click Reagents: CuSO4, TCEP (reductant), TBTA (ligand), Biotin-Azide.

Procedure:

-

Competition Control (Crucial for Validity): Prepare two sets of cells.

-

Set A (Exp): Treat with DMSO (vehicle) for 30 min.

-

Set B (Control): Pre-treat with 10x excess of the unmodified parent oxadiazole for 30 min. This saturates the specific target, preventing the probe from binding.

-

-

Probe Incubation: Add the Oxadiazole-Alkyne probe (1–10 µM) to both sets. Incubate for 1–2 hours at 37°C.

-

Photo-Crosslinking:

-

Wash cells 2x with cold PBS (remove unbound probe).

-

Irradiate cells on ice with UV light (365 nm) for 10 minutes. Note: Keep the layer of PBS thin to prevent UV attenuation.

-

-

Lysis & Click Chemistry:

-

Enrichment & Digestion:

-

Precipitate proteins (Methanol/Chloroform) to remove excess reagents.

-

Resuspend and incubate with Streptavidin-Agarose beads.

-

Wash beads stringently (1% SDS, 6M Urea) to remove non-covalent binders.

-

Perform On-Bead Tryptic Digestion.

-

-

Analysis: Inject peptides into LC-MS/MS (Orbitrap or similar).

Data Interpretation: Targets are identified as proteins significantly enriched in Set A but depleted in Set B (the competition sample).

Phase 3: Biophysical Validation (Label-Free)

Chemical proteomics can yield false positives (sticky proteins). You must validate the physical interaction using a method that requires no chemical modification of the ligand. Cellular Thermal Shift Assay (CETSA) is the gold standard here.

The Principle

Ligand binding stabilizes the target protein, shifting its melting temperature (

CETSA Logic Diagram

Caption: Figure 2.[6] CETSA workflow. Stabilized targets remain in the soluble fraction at higher temperatures compared to DMSO controls.

Protocol Highlights

-

Temperature Selection: Run a preliminary "melt curve" on the lysate to find the

(aggregation temp) of your candidate protein (identified in Phase 2). -

Isothermal Dose-Response (ITDR):

-

Heat cells at a fixed temperature (e.g.,

) where the protein normally precipitates. -

Treat with increasing concentrations of Oxadiazole (0.1 nM to 10 µM).

-

Result: You should see a dose-dependent "rescue" of the soluble protein band on the Western Blot.

-

Phase 4: Data Summary & Troubleshooting

Troubleshooting Common Issues

| Issue | Probable Cause | Corrective Action |

| High Background (ABPP) | Non-specific hydrophobic binding. | Increase wash stringency (add 6M Urea or 1% SDS) before trypsin digestion. |

| No Competition Observed | Probe affinity is much higher than parent. | Re-design probe; ensure the "minitag" is not in a binding pocket. |

| Protein not seen in CETSA | Protein is thermally insensitive. | Try SIP (Solvent-Induced Precipitation) or verify using SPR (Surface Plasmon Resonance). |

| Low Yield in Click | Copper oxidation or protein precipitation. | Use a ligand (TBTA/THPTA) to protect Cu(I); perform click reaction in lysate before precipitation. |

References

-

Parker, C. G., et al. (2017). "Ligand and Target Discovery by Fragment-Based Screening in Human Cells." Cell. [Link]

-

Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells."[3][7] Nature Protocols. [Link]

-

Bostwick, C. J., et al. (2018). "1,2,4-Oxadiazoles as Privileged Scaffolds for Anti-inflammatory and Analgesic Activities."[8][9] Mini Reviews in Medicinal Chemistry. [Link]

-

Stevers, L. M., et al. (2024). "Oxadiazolines as Photoreleasable Labels for Drug Target Identification." Journal of the American Chemical Society. [Link]

-

Speers, A. E., & Cravatt, B. F. (2004). "Profiling Enzyme Activities In Vivo Using Click Chemistry Methods." Chemistry & Biology. [Link]

Sources

- 1. scielo.br [scielo.br]

- 2. Oxadiazolines as Photoreleasable Labels for Drug Target Identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Advanced Activity-Based Protein Profiling Application Strategies for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ipbcams.ac.cn [ipbcams.ac.cn]

- 7. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1,2,4-Oxadiazole as a Privileged Scaffold for Anti-inflammatory and Analgesic Activities: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benthamdirect.com [benthamdirect.com]

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges of 1,2,4-Oxadiazole Compounds in Biological Assays